molecular formula C12H10N4O B12901784 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-44-5

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12901784
CAS No.: 88710-44-5
M. Wt: 226.23 g/mol
InChI Key: VZWQHZMCHYTHAP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyrazine core substituted with a 2-methoxyphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of substituted hydrazines with carbonyl derivatives, followed by cyclization under controlled conditions (e.g., hydrazine hydrate in methanol at 65°C) . Its structural rigidity and π-conjugated system enable interactions with biological targets, such as kinases or aminopeptidase N (APN), which are implicated in cancer progression .

Properties

CAS No.

88710-44-5

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

VZWQHZMCHYTHAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=NC=CN=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the imidazo[4,5-b]pyrazine core and the aromatic ring. Key analogs include:

Compound Name Core Structure Substituents Key Properties/Applications
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine Imidazo[4,5-b]pyrazine 2-Methoxyphenyl APN inhibition, anticancer activity
5d (Methyl (Z)-2-(4-(4-methoxyphenyl)-2-oxo-...) Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one 4-Methoxyphenyl, methyl ester High thermal stability (m.p. >300°C), broad IR/NMR spectral signatures
27g (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-...) Imidazo[4,5-b]pyridine Chloro, pyrazolyl, piperazinyl Kinase inhibition, solid-phase synthesis
L1–L3 (Triaryl-1H-imidazo[4,5-b]pyrazine) Imidazo[4,5-b]pyrazine Triaryl substituents Fluorescent sensors for Pd²⁺/Pd⁰ detection

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound enhances APN inhibitory activity compared to 4-methoxyphenyl analogs (e.g., compound 5d ), likely due to improved steric complementarity with enzyme active sites .
  • Core Modification : Replacing pyrazine with pyridine (e.g., 27g ) reduces π-conjugation but increases kinase selectivity .
  • Functionalization : Triaryl derivatives (L1–L3 ) exhibit fluorescence quenching upon Pd²⁺ binding, a property absent in the parent compound .
Physicochemical Properties
Property Target Compound 5d (Benzoimidazopyrimidinone) 27g (Imidazo[4,5-b]pyridine)
Melting Point Not reported >300°C Not reported
FT-IR Peaks (cm⁻¹) Not reported 3287, 1675, 1634 N-H stretch ~3300
¹H NMR Shifts Not reported 3.51 ppm (OCH₃), 7.56 ppm (NH) 6.7–7.5 ppm (aromatic protons)

Notable Trends:

  • Benzoimidazopyrimidinones exhibit higher thermal stability due to fused aromatic systems .
  • Polar surface areas (PSA) of thiazolo[4,5-b]pyrazines range from 80–120 Ų, correlating with membrane permeability .

Biological Activity

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other relevant pharmacological effects supported by various studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyrazine core with a methoxyphenyl substituent, which enhances its chemical stability and biological activity. This unique structure allows it to interact with various molecular targets, making it a valuable scaffold in drug development.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for anticancer drug development.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)
Hep-2 (Laryngeal Carcinoma)20
HepG2 (Hepatocellular Carcinoma)18
MCF-7 (Breast Cancer)21
A375 (Human Skin Cancer)16
Vero (Non-cancerous Control)76

These values indicate that the compound has a significant cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

The primary mechanism involves the inhibition of cell proliferation through microtubule disruption. The binding affinity to the colchicine site on tubulin is critical for its anticancer effects. Additionally, structure-activity relationship (SAR) studies have shown that modifications to the methoxy group can enhance or diminish biological activity.

Other Biological Activities

Beyond its anticancer properties, this compound also demonstrates:

  • Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.
  • Antiviral Activity : Some studies suggest potential antiviral properties against viruses such as SARS-CoV-2.
  • Anti-inflammatory Effects : Preliminary data indicate possible anti-inflammatory effects, warranting further investigation.

Case Studies and Research Findings

  • In Vitro Studies : In one study, synthesized derivatives of imidazo[4,5-b]pyrazine were screened for anticancer activity against multiple cell lines using the MTT assay. The results confirmed significant cytotoxicity across various cancer types.
  • Mechanistic Insights : Further research highlighted the compound's ability to induce apoptosis through caspase activation and the generation of reactive oxygen species (ROS), which contribute to its anticancer efficacy.
  • Comparative Analysis : Compared with other imidazo derivatives, this compound showed superior activity due to its unique substituent patterns that enhance binding affinity and selectivity towards cancer cells.

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